N-(2-{[(4-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide
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Overview
Description
N-(2-{[(4-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(4-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide typically involves a multi-step process. One common method involves the condensation of 4-bromobenzoyl chloride with 2-aminoethyl-1-methyl-1H-indole-3-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(4-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{[(4-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- ethyl 2-{[(4-bromophenyl)amino]carbonyl}hydrazinecarboxylate
Uniqueness
N-(2-{[(4-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide is unique due to its specific structural features, such as the presence of both an indole ring and a 4-bromophenyl group. These structural elements contribute to its distinct biological activities and make it a valuable compound for various research applications .
Properties
Molecular Formula |
C19H18BrN3O2 |
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Molecular Weight |
400.3 g/mol |
IUPAC Name |
N-[2-[(4-bromobenzoyl)amino]ethyl]-1-methylindole-3-carboxamide |
InChI |
InChI=1S/C19H18BrN3O2/c1-23-12-16(15-4-2-3-5-17(15)23)19(25)22-11-10-21-18(24)13-6-8-14(20)9-7-13/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,25) |
InChI Key |
PMAHZJCTJQDQIH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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